REACTION_CXSMILES
|
[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH:12]=[C:13]([N+]([O-])=O)[CH3:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1.Cl.C[OH:20]>O.[Fe]>[N:1]1([C:6]2[CH:11]=[CH:10][C:9]([CH2:12][C:13](=[O:20])[CH3:14])=[CH:8][CH:7]=2)[CH:5]=[CH:4][N:3]=[CH:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)C=C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one additional hour
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
the entire mixture is extracted thoroughly with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The ethyl acetate is treated with charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a dark yellow oil
|
Type
|
CUSTOM
|
Details
|
This material is chromatographed on a Waters Prep 500A
|
Type
|
WASH
|
Details
|
eluting with 2% methanol in chloroform
|
Name
|
|
Type
|
|
Smiles
|
N1(C=NC=C1)C1=CC=C(C=C1)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |